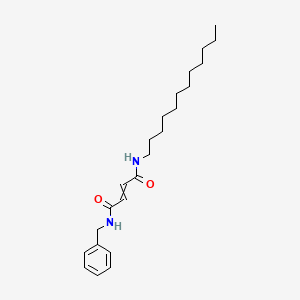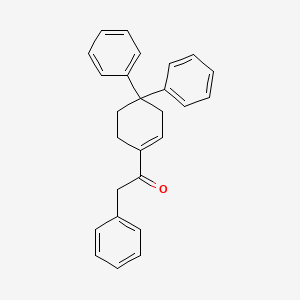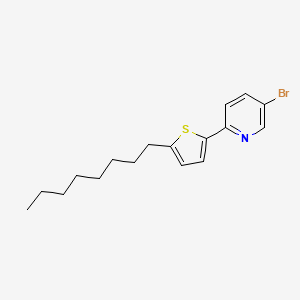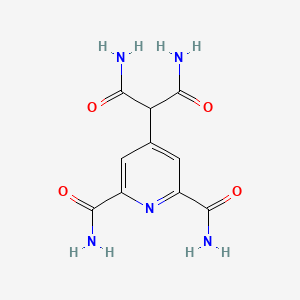
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C10H11N5O4. This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired amide bonds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Shares the pyridine-2,6-dicarboxamide scaffold but lacks the additional functional groups present in 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide.
Tris(2-pyridyl)amine: Another compound with a pyridine-based structure, known for its ion recognition properties.
Uniqueness
This compound is unique due to its specific functional groups, which enhance its ability to form stable complexes and participate in a wide range of chemical reactions. This makes it particularly valuable in coordination chemistry and catalytic applications .
Properties
Molecular Formula |
C10H11N5O4 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
4-(1,3-diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C10H11N5O4/c11-7(16)4-1-3(2-5(15-4)8(12)17)6(9(13)18)10(14)19/h1-2,6H,(H2,11,16)(H2,12,17)(H2,13,18)(H2,14,19) |
InChI Key |
WGCDETRNVPBSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)C(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
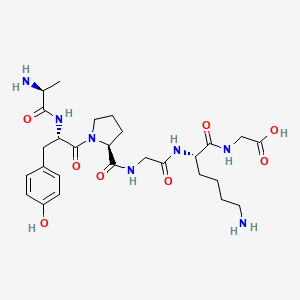
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
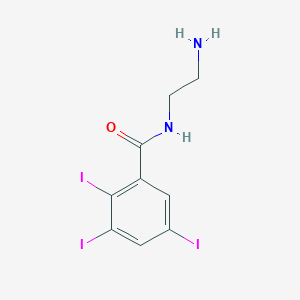
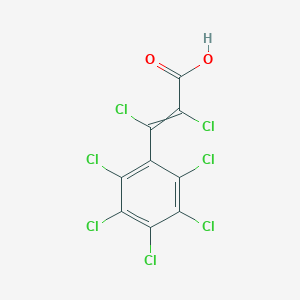
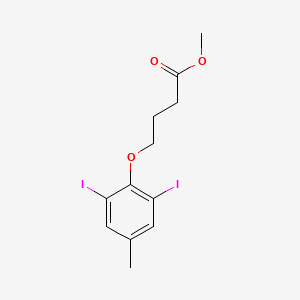
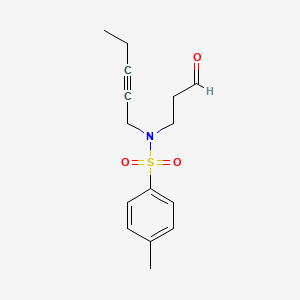
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
